molecular formula C10H9NO3 B3328968 3-(4-Methoxyphenyl)-1,2-oxazol-5-ol CAS No. 53949-09-0

3-(4-Methoxyphenyl)-1,2-oxazol-5-ol

Cat. No.: B3328968
CAS No.: 53949-09-0
M. Wt: 191.18 g/mol
InChI Key: BNNYWWWHXRXHGK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,2-oxazol-5-ol is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a methoxyphenyl group at the 3-position of the oxazole ring imparts unique chemical and physical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Mechanism of Action

The mechanism of action of “3-(4-Methoxyphenyl)-1,2-oxazol-5-ol” would depend on its intended use. If it’s used as a drug, it would interact with biological targets in the body . If it’s used in a chemical reaction, its mechanism of action would involve its reactivity with other chemicals .

Safety and Hazards

The safety and hazards associated with “3-(4-Methoxyphenyl)-1,2-oxazol-5-ol” would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow safety guidelines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1,2-oxazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine can yield the corresponding oxime. This oxime can then undergo cyclization to form the desired oxazole compound.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methoxyphenyl group onto the oxazole ring. This method provides a versatile and efficient approach to synthesizing this compound with high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-5-carboxylic acids, while reduction can produce 3-(4-methoxyphenyl)-1,2-oxazolidin-5-ol.

Scientific Research Applications

3-(4-Methoxyphenyl)-1,2-oxazol-5-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

3-(4-Methoxyphenyl)-1,2-oxazol-5-ol is unique due to its specific oxazole ring structure and the presence of the methoxyphenyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, while 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole also contain the methoxyphenyl group, their different heterocyclic cores result in varied reactivity and biological activities .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)14-11-9/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNYWWWHXRXHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 110 ml of acetic acid were added 16 g (72 mmol) of ethyl 4-methoxybenzoylacetate and 5 g (72 mmol) of hydroxyamine hydrochloride, followed by stirring at 100° C. for 2 hours. The resulting mixture was allowed to stand overnight at room temperature. The reaction mixture was concentrated under reduced pressure. Crystals thus precipitated were collected by filtration, washed with water and then dried under reduced pressure, whereby the title compound was obtained as pale yellow crystals.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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